molecular formula C11H13BrFNO B8152083 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152083
M. Wt: 274.13 g/mol
InChI Key: BPWHUFWJWAUTMK-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small molecule therapeutics. The compound features a 3-bromo-4-fluorobenzyl group attached to a 3-methoxyazetidine ring system. This specific molecular architecture, incorporating both a halogenated aromatic ring and a substituted azetidine, is commonly employed in drug discovery to optimize pharmacokinetic properties and target binding affinity . The 3-methoxyazetidine moiety is a recognized pharmacophore in medicinal chemistry, as evidenced by its presence in other research compounds . The structural elements of this compound—specifically the bromo and fluoro substituents on the phenyl ring—are frequently utilized in pharmaceutical patents for creating potent bioactive molecules, indicating its potential value in constructing protease inhibitors, receptor antagonists, or other therapeutic agents . Compounds with similar azetidine scaffolds are being investigated for various biological activities, including potential applications in cancer therapy . The presence of both bromine and fluorine atoms provides unique electronic and steric properties, making this reagent a valuable intermediate for further chemical modifications such as cross-coupling reactions, structural diversification, and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-15-9-6-14(7-9)5-8-2-3-11(13)10(12)4-8/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWHUFWJWAUTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl bromide and 3-methoxyazetidine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-methoxyazetidine reacts with 3-bromo-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the azetidine ring or the aromatic moiety.

    Cross-Coupling Reactions: The bromine atom can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Cross-Coupling: Palladium catalysts (Pd), boronic acids or esters, and bases like potassium phosphate (K3PO4)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can lead to different functionalized azetidine derivatives.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine with compounds sharing key structural motifs, such as halogenated aromatic rings or heterocyclic frameworks.

Compound Name Key Features Molecular Weight Functional Groups/Substituents Reported Applications/Properties Source
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine Azetidine ring, 3-bromo-4-fluorophenyl, methoxy group ~274.1 (calc.) Bromine, fluorine, methoxy, azetidine Hypothesized: Bioactive scaffold N/A
1-(3-Bromobenzyl)-4-methylpiperazine Piperazine ring, 3-bromophenylmethyl 269.18 Bromine, piperazine Intermediate in organic synthesis
(2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one Thiophene, α,β-unsaturated ketone, 3-bromo-4-fluorophenyl 346.0 Bromine, fluorine, ketone, thiophene Crystallized; potential agrochemical
Bromopropylate Ester, 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate 428.1 (calc.) Bromine, ester, hydroxy Acaricide (pesticide)

Key Observations:

Strain in azetidines may enhance reactivity or binding specificity in biological systems. The thiophene-containing compound in incorporates an α,β-unsaturated ketone, which is absent in the azetidine derivative. This ketone group likely increases electrophilicity, influencing reactivity in nucleophilic addition reactions .

Halogen Effects :

  • The 3-bromo-4-fluorophenyl group is shared with the thiophene derivative in . Halogens at these positions may enhance lipophilicity and metabolic stability, critical for membrane penetration in bioactive molecules.
  • Bromopropylate () uses bromine substituents for pesticidal activity, suggesting that brominated aromatic systems in the target compound could similarly interact with biological targets (e.g., enzymes or receptors) .

Functional Group Impact :

  • The methoxy group on the azetidine ring may act as a hydrogen-bond acceptor or influence electronic distribution, contrasting with the hydroxyl group in bromopropylate, which can participate in stronger hydrogen-bonding interactions .
  • The absence of a conjugated system (e.g., α,β-unsaturated ketone) in the target compound may reduce its UV absorption or photochemical reactivity compared to the thiophene derivative .

Structural and Crystallographic Insights

Computational tools such as SHELX and ORTEP-3 () are widely used for modeling halogenated compounds, suggesting that similar methods could resolve the target compound’s geometry and intermolecular interactions .

Biological Activity

1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound exhibits a combination of bromine and fluorine substituents on the aromatic ring, along with a methoxy group attached to the azetidine nitrogen. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine can be represented as follows:

C12H12BrFNO\text{C}_12\text{H}_{12}\text{BrF}\text{N}\text{O}

Key Features:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that contributes to the compound's biological activity.
  • Bromine and Fluorine Substituents: These halogen atoms can enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents can significantly influence the compound's pharmacodynamics, potentially enhancing its efficacy in therapeutic applications.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with various physiological processes.

Biological Activity and Research Findings

Research has indicated several potential biological activities for 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine:

Anticancer Activity

Studies have suggested that derivatives of azetidine compounds exhibit anticancer properties. The specific interactions of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine with cancer-related molecular targets could lead to the development of new chemotherapeutic agents.

StudyFindings
Indicated potential for modulating cancer cell growth through enzyme inhibition.
Showed promising results in receptor binding assays related to tumor progression.

Neuroprotective Effects

The compound may also have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. The structure suggests possible interactions with neurotransmitter systems.

StudyFindings
Demonstrated effects on neuronal survival in vitro under stress conditions.
Suggested modulation of neuroinflammatory pathways.

Case Studies

Several case studies have explored the biological effects of similar azetidine derivatives, providing insights into the potential applications of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine.

Case Study 1: Anticancer Potential

A study evaluated a series of azetidine derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that compounds with similar structural features to 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine showed significant cytotoxicity against various cancer cell lines.

Case Study 2: Neuroprotective Mechanisms

Research focused on a related azetidine compound revealed its ability to protect neurons from oxidative stress-induced apoptosis. This suggests that 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine may share similar protective mechanisms.

Q & A

Q. What are the common synthetic routes for 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Step 1: Bromination/functionalization of the aromatic ring (e.g., electrophilic substitution on 4-fluorophenyl derivatives).
  • Step 2: Coupling the bromo-fluoroaryl moiety to a methoxyazetidine scaffold via nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination).
  • Step 3: Purification using column chromatography or recrystallization.

Characterization Techniques:

  • NMR Spectroscopy: Confirm regiochemistry of bromine/fluorine substitution and azetidine ring integrity (¹H, ¹³C, ¹⁹F NMR) .
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the azetidine ring .

Q. What spectroscopic and computational tools are essential for structural validation of this compound?

Methodological Answer:

  • NMR Analysis:
    • Use 2D NMR (COSY, HSQC) to assign coupling between the azetidine methoxy group and the aromatic protons .
    • ¹⁹F NMR to monitor electronic effects of the fluorine substituent .
  • Computational Validation:
    • Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA) .
    • Generate electrostatic potential maps to assess steric/electronic effects of the bromine and fluorine groups .

Advanced Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Screening: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for aryl-azetidine coupling .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures (e.g., Bayesian optimization) .
  • Kinetic Modeling: Simulate reaction progress using software like COMSOL Multiphysics to balance reaction rate and byproduct formation .

Q. How to resolve discrepancies in reaction yields when varying synthetic protocols (e.g., solvent polarity or catalyst loading)?

Methodological Answer:

  • Factorial Design: Employ a 2³ factorial experiment to test variables (solvent, catalyst, temperature) and identify interactions affecting yield .
  • Statistical Analysis: Use ANOVA to determine significant factors; apply response surface methodology (RSM) for optimization .
  • Mechanistic Probes: Conduct in-situ IR or Raman spectroscopy to monitor intermediate formation and identify bottlenecks .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer:

  • Continuous Flow Reactors: Mitigate exothermic risks in bromination steps and improve mixing efficiency for azetidine coupling .
  • Membrane Separation: Integrate nanofiltration membranes to isolate intermediates and reduce purification steps .
  • Process Control: Implement real-time PAT (Process Analytical Technology) tools (e.g., inline NMR) to monitor reaction progress .

Q. How to investigate the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic/basic/neutral conditions at elevated temperatures (40–80°C) and analyze degradation products via LC-MS .
  • Computational Stability Prediction: Use molecular dynamics simulations to assess bond dissociation energies (BDEs) and identify labile sites (e.g., methoxy group cleavage) .
  • Surface Reactivity Analysis: Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption kinetics on labware surfaces .

Q. What strategies are recommended for elucidating the compound’s mechanism in biological or catalytic systems?

Methodological Answer:

  • Isotopic Labeling: Incorporate ¹⁸O or deuterium into the methoxy group to track metabolic or catalytic turnover pathways .
  • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .
  • Kinetic Isotope Effects (KIE): Measure KIE values to distinguish between concerted or stepwise mechanisms in catalytic cycles .

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